Neodymium phosphate

Description

BenchChem offers high-quality Neodymium phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Neodymium phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

neodymium(3+);phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Nd.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNFWGVDYGAMJB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

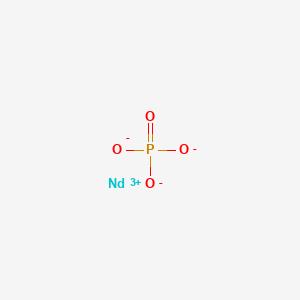

Canonical SMILES |

[O-]P(=O)([O-])[O-].[Nd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NdO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065748 | |

| Record name | Phosphoric acid, neodymium(3+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14298-32-9 | |

| Record name | Phosphoric acid, neodymium(3+) salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014298329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, neodymium(3+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, neodymium(3+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neodymium phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Crystal Structure of Neodymium(III) Phosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of neodymium(III) phosphate (NdPO₄), a material of significant interest in various scientific and technological fields. This document details the crystallographic data of its primary polymorphic forms, outlines detailed experimental protocols for their synthesis, and illustrates the relationships between synthesis pathways and resulting crystal structures.

Introduction to Neodymium(III) Phosphate Polymorphism

Neodymium(III) phosphate primarily exists in two polymorphic forms: a hydrated hexagonal structure known as rhabdophane-(Nd) and an anhydrous monoclinic structure analogous to the mineral monazite. The transition between these forms is a critical aspect of its material science, influencing its physical and chemical properties. The hydrated hexagonal form is typically synthesized at lower temperatures in aqueous environments, while the denser, anhydrous monoclinic form is obtained at higher temperatures or through calcination of the hexagonal phase.

Crystallographic Data of Neodymium(III) Phosphate Polymorphs

The fundamental crystallographic parameters of the two main polymorphs of neodymium(III) phosphate are summarized in the tables below for easy comparison. These data are essential for phase identification and for understanding the structure-property relationships of the material.

Table 1: Crystallographic Data for Monoclinic Neodymium(III) Phosphate (Monazite Structure)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 6.777 Å |

| b | 7.000 Å |

| c | 6.445 Å |

| α | 90° |

| β | 103.83° |

| γ | 90° |

| Unit Cell Volume | 296.8 ų |

Table 2: Crystallographic Data for Hexagonal Neodymium(III) Phosphate Hydrate (Rhabdophane Structure)

| Parameter | Value |

| Crystal System | Hexagonal |

| Space Group | P6₂22 |

| a | 7.04 Å |

| c | 6.41 Å |

| α | 90° |

| β | 90° |

| γ | 120° |

| Unit Cell Volume | 275.3 ų |

| Degree of Hydration | n (variable) |

Experimental Protocols for Synthesis

The synthesis of specific polymorphs of neodymium(III) phosphate requires precise control of experimental conditions. Below are detailed methodologies for the preparation of both the hexagonal and monoclinic phases.

Hydrothermal Synthesis

Hydrothermal methods offer excellent control over the crystallinity and morphology of the resulting neodymium(III) phosphate. The choice of temperature is a critical parameter in determining the final crystal structure.

3.1.1. Synthesis of Hexagonal NdPO₄·nH₂O Nanowires

This protocol yields the hydrated hexagonal (rhabdophane) phase of neodymium(III) phosphate.

-

Precursors:

-

Neodymium(III) nitrate hexahydrate (Nd(NO₃)₃·6H₂O)

-

Ammonium dihydrogen phosphate (NH₄H₂PO₄)

-

-

Procedure:

-

Prepare aqueous solutions of Nd(NO₃)₃·6H₂O and NH₄H₂PO₄.

-

Mix the solutions to achieve a desired molar ratio of Nd³⁺ to PO₄³⁻.

-

Adjust the pH of the resulting solution. The pH can influence the morphology of the final product.[1]

-

Transfer the mixture to a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave to 100-180°C and maintain this temperature for a specified duration (e.g., 24 hours).[1][2]

-

After the reaction, allow the autoclave to cool to room temperature naturally.

-

Collect the white precipitate by centrifugation, wash it several times with deionized water and ethanol to remove any unreacted precursors.

-

Dry the final product in an oven at a low temperature (e.g., 60-80°C).

-

3.1.2. Synthesis of Monoclinic NdPO₄ Nanowires

This protocol yields the anhydrous monoclinic (monazite) phase of neodymium(III) phosphate.

-

Precursors:

-

Neodymium(III) nitrate hexahydrate (Nd(NO₃)₃·6H₂O)

-

Ammonium dihydrogen phosphate (NH₄H₂PO₄)

-

-

Procedure:

-

Follow steps 1-4 as described for the hexagonal phase synthesis.

-

Heat the autoclave to a higher temperature, typically above 200°C (e.g., 220°C), and maintain for a specified duration (e.g., 24 hours).[1]

-

Alternatively, the hexagonal phase can be hydrothermally converted to the monoclinic phase in a 1 M H₃PO₄ solution by heating to 220°C.

-

Follow steps 6-8 as described for the hexagonal phase synthesis for product collection and drying.

-

Flux Growth of Monoclinic NdPO₄ Single Crystals

The flux growth method is suitable for obtaining larger single crystals of the anhydrous monoclinic (monazite) phase.

-

Materials:

-

Neodymium(III) oxide (Nd₂O₃) or Neodymium(III) hydroxide (Nd(OH)₃)

-

Ammonium dihydrogen phosphate (NH₄H₂PO₄) or Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

-

Flux: A mixture of Lithium Carbonate (Li₂CO₃) and Molybdenum(VI) oxide (MoO₃), or Cesium Chloride (CsCl) and Cesium Fluoride (CsF).[3]

-

-

Procedure (using Li₂CO₃/MoO₃ flux):

-

Mix Nd(OH)₃, NH₄H₂PO₄, Li₂CO₃, and MoO₃ in a molar ratio of approximately 1:1:2:6.[3]

-

Place the mixture in a platinum crucible.

-

Heat the crucible in a furnace to 1000°C and hold for 24 hours to ensure complete dissolution and homogenization.[3]

-

Slowly cool the furnace at a rate of 3°C/hour down to 750°C.[3]

-

After reaching 750°C, turn off the furnace and allow it to cool to room temperature.

-

Isolate the NdPO₄ single crystals by dissolving the residual flux in hot deionized water, followed by sonication.

-

Collect the crystals by filtration, wash with deionized water, and dry.

-

Co-precipitation Synthesis of NdPO₄ Nanoparticles

Co-precipitation is a facile method for producing nanoparticles of neodymium(III) phosphate, which are typically amorphous or poorly crystalline initially and require subsequent heat treatment to obtain the desired crystalline phase.

-

Precursors:

-

Neodymium(III) chloride (NdCl₃) or Neodymium(III) nitrate (Nd(NO₃)₃)

-

A soluble phosphate salt such as sodium phosphate (Na₃PO₄) or ammonium dihydrogen phosphate (NH₄H₂PO₄).

-

A precipitating agent/pH adjusting agent like sodium hydroxide (NaOH) or ammonia solution (NH₄OH).

-

-

Procedure:

-

Prepare separate aqueous solutions of the neodymium salt and the phosphate salt.

-

Slowly add the phosphate solution to the neodymium salt solution under vigorous stirring.

-

Adjust the pH of the mixture by adding the precipitating agent dropwise to induce the formation of a precipitate.

-

Age the precipitate in the mother liquor for a period to improve homogeneity.

-

Collect the precipitate by filtration or centrifugation.

-

Wash the precipitate thoroughly with deionized water to remove ionic impurities.

-

Dry the precipitate in an oven.

-

To obtain the crystalline monoclinic (monazite) phase, calcine the dried amorphous powder at a high temperature (typically ≥ 800°C ).[1] The hexagonal hydrated phase may form at lower calcination temperatures if water is present.

-

Visualization of Synthesis Pathways

The relationship between the synthesis methods and the resulting polymorphs of neodymium(III) phosphate can be visualized as a workflow. The choice of synthesis parameters, particularly temperature, dictates the final crystal structure.

Caption: Synthesis pathways to different polymorphs of NdPO₄.

This diagram illustrates that low-temperature hydrothermal synthesis yields the hexagonal rhabdophane phase, which can be converted to the monoclinic monazite phase upon high-temperature calcination. High-temperature hydrothermal synthesis, flux growth, and co-precipitation followed by calcination directly yield the monoclinic monazite phase.

References

An In-depth Technical Guide to Neodymium Phosphate: Chemical Formula and Properties

For Immediate Release

This technical guide provides a comprehensive overview of neodymium phosphate (NdPO₄), detailing its chemical formula, and physical and chemical properties. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on this inorganic compound.

Chemical Formula and Identification

Neodymium phosphate is an inorganic compound with the chemical formula NdPO₄ .[1][2] It is also referred to as neodymium(III) phosphate or neodymium orthophosphate. The compound exists in both anhydrous (NdPO₄) and hydrated forms (NdPO₄·nH₂O).[3][4]

Table 1: Chemical Identification of Neodymium Phosphate

| Identifier | Value |

| Chemical Formula | NdPO₄ |

| CAS Number | 14298-32-9[1][5] |

| Molecular Weight | 239.21 g/mol [5] |

| Synonyms | Neodymium(III) phosphate, Neodymium orthophosphate[6][7] |

Physical and Chemical Properties

Neodymium phosphate is a white powder that is generally insoluble in water but soluble in acids.[1] It is a thermally stable compound with a high melting point. The hydrated form, upon heating, undergoes dehydration to form the anhydrous compound.[3]

Table 2: Physical and Chemical Properties of Neodymium Phosphate

| Property | Value |

| Appearance | White powder[1] |

| Melting Point | ~1540 °C[1] |

| Solubility | Insoluble in water, soluble in acid[1] |

| Thermal Stability | High[1] |

Crystal Structure

Neodymium phosphate exhibits polymorphism, with the two most common crystal structures being the monoclinic monazite form and the hexagonal rhabdophane form. The rhabdophane structure is typically observed in the hydrated state and can be converted to the monazite structure upon heating.[8]

Table 3: Crystallographic Data for Neodymium Phosphate

| Crystal System | Space Group | Lattice Parameters |

| Monoclinic (Monazite) | P2₁/n | a = 6.745 Å, b = 6.964 Å, c = 6.435 Å, β = 103.65°[9] |

| Hexagonal (Rhabdophane) | P3₁21 | a = 7.019 Å, c = 6.417 Å[10] |

Experimental Protocols

Synthesis of Neodymium Phosphate via Co-Precipitation

This protocol describes a general method for the synthesis of neodymium phosphate nanoparticles using a wet co-precipitation technique.

Methodology:

-

Precursor Preparation: Prepare an aqueous solution of a soluble neodymium salt, such as neodymium chloride (NdCl₃). Prepare a separate aqueous solution of a phosphate source, such as phosphoric acid (H₃PO₄).

-

Precipitation: Slowly add the phosphoric acid solution to the neodymium chloride solution under constant stirring. The formation of a precipitate indicates the synthesis of neodymium phosphate.

-

pH Adjustment: The pH of the reaction mixture can be adjusted to control the precipitation process and the properties of the resulting nanoparticles.

-

Aging: The precipitate is typically aged in the mother liquor for a specific period to allow for crystal growth and stabilization.

-

Washing and Separation: The precipitate is separated from the solution by filtration or centrifugation. It is then washed several times with deionized water to remove any unreacted precursors and byproducts.

-

Drying: The washed precipitate is dried in an oven at a controlled temperature to obtain the final neodymium phosphate powder.

-

Calcination (Optional): The dried powder can be calcined at a higher temperature (e.g., 800 °C) to induce a phase transformation from the hexagonal (rhabdophane) to the monoclinic (monazite) structure.[11]

Characterization Techniques

The synthesized neodymium phosphate can be characterized using various analytical techniques to determine its structural, morphological, and thermal properties.

a) X-ray Diffraction (XRD):

-

Purpose: To identify the crystal structure and phase purity of the synthesized material.

-

Methodology: The powdered sample is scanned with monochromatic X-rays over a specific range of 2θ angles. The resulting diffraction pattern is then compared with standard diffraction patterns for neodymium phosphate (e.g., JCPDS cards).

b) Fourier-Transform Infrared Spectroscopy (FTIR):

-

Purpose: To identify the functional groups present in the sample, particularly the phosphate (PO₄³⁻) and hydroxyl (-OH) groups in the hydrated form.

-

Methodology: An infrared spectrum is obtained by passing infrared radiation through the sample. The absorption bands in the spectrum correspond to the vibrational frequencies of the chemical bonds present.

c) Thermal Analysis (TGA/DTA):

-

Purpose: To study the thermal stability and dehydration process of neodymium phosphate hydrate.

-

Methodology: The sample is heated at a constant rate in a controlled atmosphere, and the change in mass (TGA) and temperature difference (DTA) are recorded as a function of temperature. Weight loss at specific temperatures indicates the removal of water molecules.

Applications

Due to its unique optical and chemical properties, neodymium phosphate has potential applications in various fields:

-

Optical Materials: It can be used in the fabrication of specialty optical glasses and as a laser gain medium in solid-state lasers.[1]

-

Catalysis: Neodymium phosphate can act as a catalyst in certain organic reactions.[1]

-

Ceramics: It is used in the preparation of high-performance ceramic materials.[1]

Biological and Drug Development Relevance

Current research on neodymium phosphate has primarily focused on its material science aspects. While some studies have explored the use of lanthanoids like neodymium for cellular staining in microscopy, there is limited information available regarding specific signaling pathways or direct applications in drug development for neodymium phosphate itself.[12] Further research is needed to explore its potential in these areas.

References

- 1. Neodymium Phosphate – DeepCeLa [deepcela.com]

- 2. Monazite-(Nd) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. Neodymium(III) phosphate, hydrate, 99.999% | 14298-32-9 | [ottokemi.com]

- 5. Phosphoric acid, neodymium(3+) salt (1:1) | NdO4P | CID 167060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. NEODYMIUM PHOSPHATE|lookchem [lookchem.com]

- 7. Neodymium(III) phosphate | SSHADE [sshade.eu]

- 8. researchgate.net [researchgate.net]

- 9. Monazite-(Nd) - Wikipedia [en.wikipedia.org]

- 10. journals.iucr.org [journals.iucr.org]

- 11. epublications.vu.lt [epublications.vu.lt]

- 12. Neodymium-Facilitated Visualization of Extreme Phosphate Accumulation in Fibroblast Filopodia: Implications for Intercellular and Cell–Matrix Interactions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Optical and Chemical Properties of Neodymium Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core optical and chemical properties of neodymium phosphate (NdPO₄). The information is curated for researchers, scientists, and professionals in drug development who are interested in the fundamental characteristics and potential applications of this rare-earth phosphate compound. All quantitative data is summarized in structured tables for comparative analysis, and detailed experimental protocols for key characterization techniques are provided.

Chemical Properties

Neodymium phosphate is an inorganic compound valued for its stability and unique properties that make it suitable for various high-technology applications.[1]

General and Structural Properties

Neodymium phosphate typically exists as a white powder and can be synthesized in various forms, including nanoparticles.[1][2] It crystallizes in a monoclinic monazite structure.[2][3]

| Property | Value | Reference |

| Chemical Formula | NdPO₄ | [1][4][5] |

| Molecular Weight | 239.21 g/mol | [5] |

| Crystal System | Monoclinic | [2][3] |

| Space Group | P2₁/n | [2] |

| Appearance | White powder | [1] |

Physicochemical Data

The physicochemical properties of neodymium phosphate, such as its melting point, density, and solubility, are critical for its processing and application.

| Property | Value | Reference |

| Melting Point | ~1540 °C | [1] |

| Density | 5.26 g/cm³ | [6] |

| Solubility | Insoluble in water, soluble in acid.[1] Moderately water-soluble in its hydrate form.[7] | |

| Thermal Stability | High melting point, making it suitable for high-temperature environments.[1] The hydrated form decomposes to neodymium oxide upon heating.[7] |

Optical Properties

The unique optical properties of neodymium phosphate, particularly when doped into glass matrices, are the basis for many of its applications in photonics and laser technology.[1]

Refractive Index and Dispersion

Neodymium-doped phosphate glasses exhibit refractive indices that are crucial for the design of optical components.

| Material | Refractive Index (n) | Wavelength | Reference |

| Nd³⁺:Phosphate Glass (N31) | 1.5280 | 1053 nm | [8] |

| Nd³⁺:Phosphate Glass (N31) | 1.5357 | d-line (587.6 nm) | [8] |

| Nd³⁺:Phosphate Glass (N21) | 1.5652 | 1053 nm | |

| Nd³⁺:Phosphate Glass (N21) | 1.5758 | d-line (587.6 nm) |

Absorption and Emission Spectra

Neodymium phosphate exhibits sharp absorption peaks in the UV-Visible and near-infrared regions due to the 4f electronic shell transitions of the Nd³⁺ ion.[2] The primary transitions originate from the ⁴I₉/₂ ground state to various excited states.[2]

Key Absorption and Emission Bands:

| Transition | Wavelength (nm) | Region | Reference |

| Absorption | |||

| ⁴I₉/₂ → ⁴D₃/₂, ⁴D₅/₂ | ~355 | UV | [9] |

| ⁴I₉/₂ → ²K₁₃/₂, ⁴G₅/₂, ²K₁₅/₂ | ~520-540 | Visible | [2] |

| ⁴I₉/₂ → ⁴G₅/₂ + ²G₇/₂ | 580 - 584 | Visible | [9][10][11] |

| ⁴I₉/₂ → ⁴F₉/₂ | ~680 | Visible | [2] |

| ⁴I₉/₂ → ⁴F₇/₂, ⁴S₃/₂ | ~740-750 | NIR | [2][9] |

| ⁴I₉/₂ → ⁴F₅/₂, ²H₉/₂ | ~800-810 | NIR | [2] |

| ⁴I₉/₂ → ⁴F₃/₂ | ~870-880 | NIR | [2][12] |

| Emission | |||

| ⁴F₃/₂ → ⁴I₉/₂ | ~902 | NIR | [13] |

| ⁴F₃/₂ → ⁴I₁₁/₂ | 1053 - 1069 | NIR | [12][13] |

| ⁴F₃/₂ → ⁴I₁₃/₂ | ~1340 | NIR | [13] |

Luminescence and Lasing Properties

Neodymium phosphate is a highly efficient laser material.[2] Its performance is characterized by properties such as fluorescence lifetime and stimulated emission cross-section.

| Property | Value | Material | Reference |

| Fluorescence Lifetime (τ) | 330 µs | N21 Nd³⁺:Phosphate Glass | |

| 340 ± 10 µs | N31 Nd³⁺:Phosphate Glass | [8] | |

| Stimulated Emission Cross-Section (σ) | 3.40 ± 0.3 x 10⁻²⁰ cm² | N21 Nd³⁺:Phosphate Glass | |

| 4.0 ± 0.3 x 10⁻²⁰ cm² | N31 Nd³⁺:Phosphate Glass | [8] | |

| Center Lasing Wavelength | 1059 nm | N21 & N31 Nd³⁺:Phosphate Glass | [8] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of neodymium phosphate are crucial for reproducible research and development.

Synthesis of Neodymium Phosphate Nanoparticles via Co-Precipitation

This method is commonly used for the facile synthesis of rare-earth phosphate nanoparticles.[2]

Characterization Workflow

A typical workflow for characterizing the synthesized neodymium phosphate is outlined below.

Judd-Ofelt Theory Application for Optical Parameters

The Judd-Ofelt theory is a powerful tool for analyzing the optical properties of rare-earth ions in various host materials.[9]

Applications in Drug Development and Research

While the primary applications of neodymium phosphate are in optics and materials science, its properties suggest potential in biomedical fields. The high thermal and chemical stability, coupled with the luminescent properties of the Nd³⁺ ion in the near-infrared (NIR) region, make it a candidate for use as a biocompatible probe for in-vivo imaging, where NIR light offers deeper tissue penetration. Furthermore, neodymium phosphate nanoparticles could potentially be functionalized for use in targeted drug delivery systems, where their optical properties could be harnessed for tracking and controlled release. Research into the biocompatibility and surface modification of neodymium phosphate nanoparticles is an active area of investigation.

References

- 1. Neodymium Phosphate – DeepCeLa [deepcela.com]

- 2. tandfonline.com [tandfonline.com]

- 3. mp-3584: NdPO4 (monoclinic, P2_1/c, 14) [legacy.materialsproject.org]

- 4. Chemistry:Neodymium(III) phosphate - HandWiki [handwiki.org]

- 5. Phosphoric acid, neodymium(3+) salt (1:1) | NdO4P | CID 167060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Neodymium(III) phosphate | SSHADE [sshade.eu]

- 7. americanelements.com [americanelements.com]

- 8. Nd:Glass [claserinc.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Structure and emission properties of Nd<sup>3+</sup> doped oxyfluorophosphate glasses - ProQuest [proquest.com]

- 12. OPG [opg.optica.org]

- 13. researchgate.net [researchgate.net]

Early Applications of Neodymium Phosphate in Research: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Neodymium phosphate (NdPO₄), a compound belonging to the lanthanide phosphate family, has been a subject of scientific inquiry primarily for its unique optical and magnetic properties. Historically, its most significant and well-documented early applications are rooted in the development of solid-state lasers. This technical guide provides a comprehensive overview of the foundational research on neodymium phosphate, with a focus on its synthesis, spectroscopic characterization, and its pioneering role in laser technology. While direct early applications in drug development and biological signaling are not extensively documented, this guide will also touch upon the broader context of lanthanides in biological systems and catalysis, which may offer insights for contemporary research.

I. Synthesis of Neodymium Phosphate: Early Methodologies

Early research on neodymium phosphate relied on straightforward synthesis techniques, primarily wet chemical precipitation and solid-state reactions. These methods were instrumental in producing the neodymium-doped phosphate glasses and crystals necessary for spectroscopic and laser studies.

Experimental Protocol: Co-Precipitation Synthesis of Neodymium Phosphate

This method, adapted from early descriptions of rare-earth phosphate synthesis, is suitable for producing neodymium phosphate powder.

Materials:

-

Neodymium(III) chloride (NdCl₃) or Neodymium(III) nitrate (Nd(NO₃)₃)

-

Phosphoric acid (H₃PO₄) or a soluble phosphate salt (e.g., (NH₄)₂HPO₄)

-

Deionized water

-

Ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH) for pH adjustment

-

Beakers, magnetic stirrer, pH meter, filtration apparatus (e.g., Büchner funnel), drying oven, and furnace.

Procedure:

-

Preparation of Precursor Solutions:

-

Dissolve a stoichiometric amount of the neodymium salt in deionized water to create a solution (e.g., 0.1 M).

-

Separately, prepare a stoichiometric equivalent solution of the phosphate precursor.

-

-

Precipitation:

-

Slowly add the phosphate solution to the neodymium salt solution while continuously stirring.

-

A white precipitate of neodymium phosphate hydrate (NdPO₄·nH₂O) will form.

-

Adjust the pH of the solution to a neutral or slightly basic range (pH 7-8) by dropwise addition of NH₄OH or NaOH to ensure complete precipitation.

-

-

Aging and Filtration:

-

Allow the precipitate to age in the mother liquor for a period (e.g., 1-2 hours) to improve crystallinity.

-

Filter the precipitate using a Büchner funnel and wash it several times with deionized water to remove any unreacted ions.

-

-

Drying and Calcination:

-

Dry the filtered precipitate in an oven at a low temperature (e.g., 80-100 °C) to remove residual water.

-

To obtain the anhydrous crystalline form, calcinate the dried powder in a furnace at a higher temperature (e.g., 800-1000 °C) for several hours. The final product is anhydrous neodymium phosphate (NdPO₄).

-

Co-Precipitation Synthesis of NdPO₄.

II. Spectroscopic Properties and Characterization

The primary driver for early research into neodymium phosphate was its excellent spectroscopic properties, making it a superior gain medium for high-power lasers compared to the silicate glasses that preceded them.[1] The analysis of these properties was heavily reliant on absorption and emission spectroscopy, with the Judd-Ofelt theory providing the theoretical framework for understanding the electronic transitions of the Nd³⁺ ion within the phosphate glass host.[2][3]

Experimental Protocol: Spectroscopic Analysis

Instrumentation:

-

UV-Vis-NIR Spectrophotometer for absorption measurements.

-

Fluorometer with a suitable excitation source (e.g., a xenon lamp or laser diode) and a detector sensitive in the near-infrared for emission and lifetime measurements.

Procedure:

-

Sample Preparation: A polished slab of neodymium-doped phosphate glass of known thickness is used.

-

Absorption Spectrum Measurement: The absorption spectrum is recorded over a wide wavelength range (e.g., 300-1000 nm). The resulting spectrum will show sharp absorption peaks corresponding to the electronic transitions of the Nd³⁺ ion from its ⁴I₉/₂ ground state to various excited states.

-

Emission Spectrum Measurement: The sample is excited at a wavelength corresponding to a strong absorption band (e.g., around 808 nm). The emission spectrum is then recorded, which will typically show a strong fluorescence peak around 1053-1060 nm, corresponding to the ⁴F₃/₂ → ⁴I₁₁/₂ transition, which is the primary laser transition.[4]

-

Fluorescence Lifetime Measurement: The fluorescence decay curve of the ⁴F₃/₂ level is measured by exciting the sample with a pulsed source and recording the fluorescence intensity as a function of time. The lifetime is a critical parameter for laser performance.

Judd-Ofelt Analysis Workflow

The Judd-Ofelt theory is a powerful tool used to analyze the intensities of the absorption bands and to calculate important spectroscopic parameters.[2][3]

Judd-Ofelt Analysis Workflow.

Key Spectroscopic Data for Early Neodymium Phosphate Laser Glass

The following table summarizes typical spectroscopic properties for an early neodymium-doped phosphate laser glass, N21, developed in the 1980s.[5][6]

| Property | Value |

| Peak Emission Wavelength | ~1054 nm |

| Stimulated Emission Cross-Section (σ) | ~(3.8-4.2) x 10⁻²⁰ cm² |

| Fluorescence Lifetime (τ) | ~300-350 µs |

| Nonlinear Refractive Index (n₂) | ~(1.0-1.2) x 10⁻¹³ esu |

III. Application in High-Power Lasers

The most significant early application of neodymium phosphate was in the development of high-power, solid-state lasers for inertial confinement fusion (ICF) research.[6] Neodymium-doped phosphate glasses (Nd:glass) offered several advantages over previous materials, including a higher stimulated emission cross-section, lower nonlinear refractive index, and good chemical durability.[1]

Fabrication of Neodymium-Doped Phosphate Laser Glass

The production of large, high-quality slabs of Nd:glass was a complex process involving several key stages.[5][7][8]

Fabrication of Nd:Phosphate Laser Glass.

IV. Emerging and Ancillary Applications

While laser technology dominated the early research landscape for neodymium phosphate, other potential applications have been explored, although less extensively in the early periods.

Catalysis in Polymer Chemistry

More recently, neodymium-based catalysts, including neodymium phosphates, have been investigated for the polymerization of dienes and other monomers.[9][10][11][12] These catalysts can exhibit high stereospecificity. For example, a halide-free neodymium diethyl phosphate complex, in conjunction with a co-catalyst, has been shown to be effective in the cis-1,4 selective polymerization of β-myrcene.[10]

Lanthanides in Biological Systems

The biological roles of lanthanides, including neodymium, have become an area of growing interest.[1] Due to their similar ionic radii to calcium but higher charge, lanthanide ions can interact with biological molecules at calcium-binding sites.[4] This has led to research into their potential therapeutic applications, such as the use of lanthanum carbonate as a phosphate binder.[4] While specific early applications of neodymium phosphate in drug development are scarce, recent studies have explored the use of lanthanide nanoparticles for bioimaging.[13][14][15]

Conclusion

The early research on neodymium phosphate was overwhelmingly driven by its application in solid-state lasers. Its favorable spectroscopic properties, such as a high stimulated emission cross-section and a low nonlinear refractive index, made it a material of choice for high-power laser systems. The methodologies for its synthesis and characterization, developed during this period, laid the groundwork for the advanced materials used in laser science today. While its direct early applications in the life sciences are not as prominent, the unique chemical properties of neodymium and other lanthanides continue to inspire new research directions in catalysis and biomedicine.

References

- 1. The Chemistry of Lanthanides in Biology: Recent Discoveries, Emerging Principles, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. redalyc.org [redalyc.org]

- 3. researchgate.net [researchgate.net]

- 4. The therapeutic application of lanthanides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Large aperture N31 neodymium phosphate laser glass for use in a high power laser facility | High Power Laser Science and Engineering | Cambridge Core [cambridge.org]

- 6. cambridge.org [cambridge.org]

- 7. lehigh.edu [lehigh.edu]

- 8. Nd glass production process - Laser Crylink [laser-crylink.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Halide-free neodymium phosphate based catalyst for highly cis-1,4 selective polymerization of dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Halide-free neodymium phosphate based catalyst for highly cis-1,4 selective polymerization of dienes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Lanthanide-doped upconversion nanoparticles as nanoprobes for bioimaging - Biomaterials Science (RSC Publishing) DOI:10.1039/D4BM00774C [pubs.rsc.org]

- 14. Lanthanide Nanoparticles: From Design toward Bioimaging and Therapy. | Semantic Scholar [semanticscholar.org]

- 15. mdpi.com [mdpi.com]

Neodymium phosphate CAS number 14298-32-9

An In-depth Technical Guide to Neodymium Phosphate (CAS 14298-32-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neodymium phosphate (NdPO₄), identified by CAS number 14298-32-9, is an inorganic compound belonging to the rare-earth phosphate family.[1][2] It is a chemically stable material valued for its unique optical, catalytic, and structural properties.[1] Neodymium phosphate exists primarily in two crystalline forms: a low-temperature hexagonal structure (isostructural with the mineral rhabdophane) and a high-temperature, thermodynamically stable monoclinic structure (isostructural with the mineral monazite).[3][4] This polymorphic nature allows for the tuning of its properties based on the synthesis conditions. This guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, characterization techniques, applications, and safety considerations.

Physicochemical Properties

The fundamental properties of Neodymium Phosphate are summarized in the table below. These characteristics are critical for its application in various scientific and industrial fields.

| Property | Value | Reference(s) |

| CAS Number | 14298-32-9 | [1][5][6] |

| Molecular Formula | NdPO₄ | [1][2] |

| Molar Mass | 239.21 g/mol | [2][5][7] |

| Appearance | White crystalline powder or solid | [1][5] |

| Melting Point | ~1540 °C | [1] |

| Density | 5.26 g/cm³ (monoclinic form) | [7] |

| Solubility | Insoluble in water; Soluble in strong acids | [1][6] |

| Crystal System | Monoclinic (P2₁/c space group), Hexagonal | [3][4][7] |

| Lattice Parameters (Monoclinic) | a = 7.042 Å, b = 6.454 Å, c = 8.201 Å | [8] |

Synthesis Methodologies

The properties of neodymium phosphate, particularly its crystal phase and morphology, are highly dependent on the synthesis route. Co-precipitation and hydrothermal synthesis are two of the most common and effective methods for its preparation.

Co-Precipitation Synthesis

This method involves the reaction of soluble precursors in an aqueous solution to precipitate insoluble NdPO₄. It is a straightforward technique often used for producing powders and for selective recovery of neodymium from mixed-element solutions.[9][10][11]

Experimental Protocol:

-

Precursor Preparation: Prepare an aqueous solution of a soluble neodymium salt, such as neodymium(III) chloride (NdCl₃) or neodymium(III) nitrate (Nd(NO₃)₃). If recovering from mixed-element waste (e.g., Nd-Fe-B magnets), the material is first dissolved in a strong acid like HCl or HNO₃.[9][12]

-

Reduction of Interfering Ions (if applicable): If interfering ions like Iron(III) are present, add a reducing agent such as ascorbic acid to convert Fe³⁺ to the more soluble Fe²⁺, preventing its co-precipitation.[9][10]

-

Precipitation: Add a solution of a phosphate source, typically phosphoric acid (H₃PO₄) or ammonium dihydrogen phosphate (NH₄H₂PO₄), to the neodymium solution under constant stirring.[9][12]

-

pH Adjustment: Carefully adjust the solution's pH to approximately 3 using a base like sodium hydroxide (NaOH).[9][10] This pH is optimal for selective NdPO₄ precipitation, as higher pH values (>4) can lead to the precipitation of iron hydroxides and phosphates.[9][10]

-

Product Recovery: Collect the resulting white precipitate via filtration.

-

Washing and Drying: Wash the precipitate thoroughly with deionized water to remove any soluble impurities and then dry it at room temperature or in a low-temperature oven.[12]

-

Calcination (Optional): To enhance crystallinity and ensure the formation of the stable monoclinic phase, the dried powder can be calcined at a high temperature, for example, 700 °C for 1 hour.[9][10]

Caption: Workflow for NdPO₄ synthesis via co-precipitation.

Hydrothermal Synthesis

Hydrothermal synthesis is performed in a sealed vessel (autoclave) at elevated temperature and pressure.[13] This method provides excellent control over particle size, morphology, and crystal phase, making it ideal for producing nanomaterials like nanorods and nanowires.[3][4]

Experimental Protocol:

-

Precursor Preparation: Prepare separate aqueous solutions of a neodymium salt (e.g., Nd(NO₃)₃·6H₂O) and a phosphate source (e.g., (NH₄)₂HPO₄).[14]

-

Mixing and pH Adjustment: Mix the two solutions under vigorous stirring. The pH of the resulting suspension is a critical parameter; it can be adjusted to control the final crystal phase and morphology of the product.[4]

-

Autoclave Treatment: Transfer the mixture into a Teflon-lined stainless-steel autoclave.[14][15]

-

Heating: Seal the autoclave and heat it to a temperature between 150 °C and 220 °C for a duration of several hours (e.g., 24 hours).[4][14][15] The specific temperature can influence whether the hexagonal or monoclinic phase is formed.[4]

-

Cooling and Collection: Allow the autoclave to cool down to room temperature naturally. Collect the synthesized product by centrifugation.[15]

-

Washing and Drying: Wash the product multiple times with deionized water and ethanol to remove residual reactants. Dry the final powder in an oven at a moderate temperature (e.g., 70 °C).[15]

Caption: Workflow for NdPO₄ synthesis via hydrothermal method.

Material Characterization

To confirm the successful synthesis and to analyze the properties of the resulting neodymium phosphate, several analytical techniques are employed.

-

X-Ray Diffraction (XRD): This is the primary technique used to determine the crystal structure (phase identification) and purity of the synthesized material. The resulting diffraction pattern provides a unique fingerprint that distinguishes between the monoclinic and hexagonal phases of NdPO₄.[9][10]

-

Electron Microscopy (SEM & TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, size, and shape of the particles.[16] These techniques can reveal if the product consists of nanorods, nanowires, or aggregated particles.[4]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to confirm the presence of phosphate groups (PO₄³⁻) in the material. The spectra show characteristic absorption bands corresponding to the vibrational modes of the P-O bonds within the phosphate tetrahedra.[17]

Caption: Standard workflow for NdPO₄ material characterization.

Applications and Relevance

Neodymium phosphate is utilized in several fields due to its robust nature and specific properties.

-

Optical Materials: It serves as an efficient laser gain medium, making it valuable for the fabrication of solid-state lasers.[1][5]

-

Catalysis: The compound shows catalytic activity in certain organic reactions and has been explored for use in wastewater treatment processes.[1]

-

Protective Coatings: A key industrial application is in the phosphating of neodymium magnets (Nd-Fe-B).[18] A thin layer of neodymium phosphate is formed on the magnet's surface, creating a protective barrier against corrosion and improving adhesion for subsequent coatings.[18][19]

-

High-Performance Materials: It is also used as a component in the manufacturing of specialty ceramics and sensors.[1]

Relevance to Drug Development: Nanoparticle Delivery Systems

While neodymium phosphate itself is not a therapeutic agent, its synthesis in nanoparticle form aligns with current strategies in advanced drug delivery. The field of nanomedicine often employs inorganic nanoparticles as carriers to improve the stability, circulation time, and targeting of therapeutic agents.[20][21][]

Materials like calcium phosphate are widely used for this purpose due to their excellent biocompatibility and pH-sensitive dissolution, which allows for drug release in acidic tumor microenvironments.[23] Although specific research on NdPO₄ as a drug carrier is not extensive, rare-earth phosphates are being investigated for biomedical applications, including bio-imaging.[15] The principles of nanoparticle-based delivery, illustrated below, provide a conceptual framework for how materials like NdPO₄ could potentially be adapted for such roles in the future, provided biocompatibility and toxicity profiles are thoroughly established.

Caption: Logical diagram of targeted drug delivery using nanoparticles.

Safety and Toxicology

Neodymium phosphate is generally considered a stable, insoluble solid. Standard laboratory precautions (gloves, safety glasses, and respiratory protection for fine powders) should be observed during handling.

-

Hazard Classification: According to supplier safety data, the compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6]

-

Toxicology of Neodymium: It is important to distinguish the toxicology of insoluble NdPO₄ from that of soluble neodymium salts. Studies on neodymium nitrate have shown that high doses of soluble neodymium can accumulate in the liver and spleen, potentially causing oxidative stress and genotoxicity.[24] The low solubility of NdPO₄ in water is expected to significantly limit its systemic bioavailability compared to soluble salts.

-

Biocompatibility for Biomedical Use: For any potential in-vivo application, a thorough evaluation of the material's biocompatibility and toxicology is essential.[25][26] This involves assessing how the body reacts to the material itself (biocompatibility) and whether it leaches any harmful substances (toxicology).[27] The long-term effects of rare-earth phosphate nanoparticles in biological systems are an active area of research.

Conclusion

Neodymium phosphate (CAS 14298-32-9) is a versatile inorganic material with well-established applications in optics, catalysis, and protective coatings. Its properties can be precisely controlled through established synthesis methods like co-precipitation and hydrothermal synthesis. While its direct role in drug development is not yet defined, the principles of its synthesis, particularly in nanoparticle form, intersect with advanced research in nanomedicine and targeted drug delivery. Further research into the biocompatibility and toxicology of NdPO₄ nanomaterials will be critical to unlocking their potential in future biomedical applications.

References

- 1. Neodymium Phosphate – DeepCeLa [deepcela.com]

- 2. 14298-32-9 CAS MSDS (NEODYMIUM PHOSPHATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Hydrothermal Synthesis of Neodymium Orthophosphate with Controlled Structure and Morphology | Scientific.Net [scientific.net]

- 4. researchgate.net [researchgate.net]

- 5. Neodymium(III) phosphate, hydrate, 99.999% | 14298-32-9 | [ottokemi.com]

- 6. Neodymium(III) Phosphate Hydrate,CAS : 14298-32-9 [eforu-materials.com]

- 7. Neodymium(III) phosphate | SSHADE [sshade.eu]

- 8. mp-3584: NdPO4 (monoclinic, P2_1/c, 14) [legacy.materialsproject.org]

- 9. scielo.br [scielo.br]

- 10. scielo.br [scielo.br]

- 11. pubs.usgs.gov [pubs.usgs.gov]

- 12. researchgate.net [researchgate.net]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Hydrothermal synthesis of dittmarite-group NH4(Co1−xMnx)PO4·H2O particles as inorganic violet pigments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Neodymium Magnet Surface Phosphate Coated Treatment Introduction [couragemagnet.com]

- 19. magnet-sdm.com [magnet-sdm.com]

- 20. mdpi.com [mdpi.com]

- 21. Nanoparticle-based drug delivery: case studies for cancer and cardiovascular applications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Therapeutic Nanoparticles and Their Targeted Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Quantitative study on hepatic genotoxicity of neodymium and its molecular mechanisms based on Benchmark Dose method [frontiersin.org]

- 25. researchgate.net [researchgate.net]

- 26. Biocompatibility and Toxicology Program: Research on Medical Devices, Biocompatibility, and Toxicology | FDA [fda.gov]

- 27. jordilabs.com [jordilabs.com]

An In-depth Technical Guide to the Thermal Stability of Neodymium Phosphate Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of various neodymium phosphate compounds. Neodymium phosphates are of significant interest in diverse fields, including materials science for applications in lasers, phosphors, and as catalysts. Their thermal behavior is a critical parameter influencing their synthesis, processing, and performance in high-temperature applications. This document consolidates key data on their thermal decomposition, phase transitions, and the experimental methodologies used for their characterization.

Thermal Stability Data of Neodymium Phosphate Compounds

The thermal stability of neodymium phosphate compounds is highly dependent on their specific chemical form, including the degree of hydration and the nature of the phosphate anion. The following table summarizes the key thermal events observed for different neodymium phosphate compounds, providing a comparative overview of their stability.

| Compound Name & Formula | Thermal Event | Temperature Range (°C) | Weight Loss (%) | Final Product | Analytical Technique(s) | Reference(s) |

| Neodymium Orthophosphate Hydrate (NdPO₄·nH₂O) | Dehydration (loss of adsorbed and hydrate water) | 30 - 350 | ~3.5-4 (adsorbed), total n≈0.5 | Anhydrous NdPO₄ (hexagonal) | TGA/DTA | [1][2] |

| Phase Transition (hexagonal to monoclinic) | > 600 | - | Monoclinic NdPO₄ | XRD, DTA | [3][4] | |

| Neodymium Cyclotriphosphate Pentahydrate (NdP₃O₉·5H₂O) | Dehydration Step 1 | -14 - 25 | - | - | CRTA | |

| Dehydration Step 2 | 25 - 182 | - | - | CRTA | ||

| Dehydration Step 3 & Ring Breakdown | 182 - 520 | - | Amorphous phase | CRTA, TG, DSC, XRD, IR | ||

| Crystallization of Neodymium Polyphosphate | > 800 | - | Neodymium Polyphosphate (Nd(PO₃)₃) | XRD, IR |

Note: The exact temperatures and weight loss percentages can vary depending on the heating rate, atmosphere, and specific synthesis method of the compound.

Experimental Protocols for Thermal Analysis

The characterization of the thermal stability of neodymium phosphate compounds typically involves a combination of thermoanalytical and spectroscopic techniques. Below are detailed methodologies for the key experiments cited in the literature.

2.1 Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

-

Objective: To determine the temperature and mass change associated with decomposition and dehydration events, and to identify the nature of thermal events (endothermic or exothermic).

-

Instrumentation: A simultaneous TGA/DTA thermal analyzer is commonly employed.

-

Methodology:

-

A precisely weighed sample of the neodymium phosphate compound (typically 5-10 mg) is placed in an alumina or platinum crucible.

-

The sample is heated from room temperature to a final temperature (e.g., 1000-1500 °C) at a constant heating rate, often 10 K/min.[1]

-

The analysis is typically conducted under a controlled atmosphere, such as ambient air or an inert gas flow (e.g., argon or nitrogen).[4]

-

The TGA curve is recorded as the percentage of weight loss versus temperature, while the DTA curve plots the temperature difference between the sample and a reference against temperature.

-

Endothermic peaks in the DTA curve generally correspond to dehydration or decomposition, while exothermic peaks can indicate crystallization or phase transitions.[2]

-

2.2 Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions in the material, providing quantitative information on enthalpy changes.

-

Methodology:

-

A small amount of the sample is hermetically sealed in an aluminum pan.

-

The sample and a reference pan are heated at a controlled rate in the DSC furnace.

-

The DSC curve shows the heat flow into or out of the sample as a function of temperature. Endothermic and exothermic peaks correspond to various thermal events.

-

2.3 X-ray Diffraction (XRD)

-

Objective: To identify the crystalline phases present in the neodymium phosphate compound at different temperatures.

-

Methodology:

-

In-situ high-temperature XRD or ex-situ XRD on samples annealed at specific temperatures is performed.

-

For ex-situ analysis, the sample is heated to a desired temperature in a furnace, held for a specific duration, and then cooled before analysis.[4]

-

The XRD patterns are recorded using a diffractometer, typically with Cu Kα radiation.

-

The resulting diffraction patterns are compared with standard diffraction data (e.g., from the JCPDS database) to identify the crystalline phases.

-

2.4 Infrared Spectroscopy (IR)

-

Objective: To monitor changes in the chemical bonding and functional groups during thermal treatment.

-

Methodology:

-

Samples are prepared for analysis, often by mixing with KBr and pressing into a pellet.

-

IR spectra are recorded at room temperature for samples that have been calcined at various temperatures.

-

Changes in the absorption bands, particularly those related to water (O-H stretching and bending) and phosphate groups (P-O stretching and bending), are analyzed to understand the structural transformations.

-

Visualizing Experimental and Decomposition Pathways

3.1 Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical experimental workflow for investigating the thermal stability of a neodymium phosphate compound.

Caption: A typical experimental workflow for the thermal analysis of neodymium phosphate compounds.

3.2 Decomposition Pathway of Neodymium Cyclotriphosphate Pentahydrate

The thermal decomposition of neodymium cyclotriphosphate pentahydrate (NdP₃O₉·5H₂O) involves multiple steps, including dehydration, the breakdown of the cyclic phosphate structure, and subsequent crystallization into neodymium polyphosphate. This process is visualized in the following diagram.

Caption: The thermal decomposition pathway of NdP₃O₉·5H₂O to Nd(PO₃)₃.

References

An In-depth Technical Guide to the Solubility of Neodymium Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of neodymium phosphate (NdPO₄) in various solvents. The information is curated for professionals in research, scientific, and drug development fields, offering detailed data, experimental protocols, and visual representations of the underlying chemical processes.

Executive Summary

Neodymium phosphate is a compound of significant interest due to its applications in various high-technology fields. Understanding its solubility is crucial for its synthesis, purification, and application, particularly in processes such as the recycling of rare earth elements from industrial waste and the development of novel materials. This guide consolidates available scientific data on the solubility of neodymium phosphate in aqueous solutions, acidic and basic environments, and organic solvents. It presents quantitative data in structured tables, details experimental methodologies for solubility determination, and provides visual diagrams of the dissolution and precipitation pathways.

Solubility of Neodymium Phosphate

Neodymium phosphate is generally characterized as a substance with low solubility in water, which can be influenced by factors such as temperature, pH, and the presence of other ions in the solution.

Solubility in Aqueous Solutions

Neodymium phosphate exhibits retrograde solubility in water at temperatures up to 300°C, meaning its solubility decreases as the temperature increases.[1][2] The solubility of trivalent rare-earth phosphates, including neodymium phosphate, is very low in aqueous solutions.[3]

Table 1: Solubility Product Constant (Ksp) of Neodymium Phosphate at 25°C

| Solubility Product (Ksp) | -log(Ksp) or pKsp | Source |

| 1.08 x 10⁻³³ | 32.97 | [4] |

| Not explicitly stated, but part of a study on 14 rare-earth phosphates | pK = 24.76 (YPO₄) to 26.17 (YbPO₄) | [3][5] |

Note: The solubility product constant (Ksp) is a measure of the extent to which a compound will dissolve in water. A smaller Ksp value indicates lower solubility.

Solubility in Acidic Solutions

Neodymium phosphate is soluble in acidic solutions.[6][7][8] The dissolution process is a key step in the recovery of neodymium from waste magnets, which typically involves dissolving the magnet alloy in acids like hydrochloric acid or nitric acid.[6][7][8]

Table 2: Qualitative and Quantitative Solubility of Neodymium Phosphate in Various Acids

| Acid | Concentration | Temperature (°C) | Solubility/Dissolution Efficiency | Source |

| Hydrochloric Acid (HCl) | 1.2 - 6.0 mol/L | 700 (heated precipitate) | Forms soluble Nd³⁺ ions, used for dissolution of NdFeB magnets.[6][8] | [6][8] |

| Nitric Acid (HNO₃) | 1.4 - 7.0 mol/L | Room Temperature & 700 (heated precipitate) | Effective for dissolving waste magnets to recover neodymium.[7][8] | [7][8] |

| Sulfuric Acid (H₂SO₄) | Not specified | Not specified | Used for leaching rare earth elements from ores.[9] | [9] |

| Phosphoric Acid (H₃PO₄) | Not specified | Room Temperature | Solubility of rare earth phosphates decreases with increasing temperature.[10] | [10] |

| Tartaric Acid | 1.0 M | 20 | 90.5% dissolution of rare earth elements from phosphate rock.[1] | [1] |

Solubility in Other Solvents

The solubility of neodymium phosphate in basic and organic solvents is less extensively documented in readily available literature. However, some studies provide insights into related systems.

-

Carbonate Solutions: The dissolution of lanthanide phosphates in carbonate media is an endothermic process, and the equilibrium can be shifted towards the formation of soluble carbonate complexes by increasing the temperature to 90-100 °C and having an excess of carbonate.[11]

-

Organic Solvents: While direct data for NdPO₄ in common organic solvents is scarce, studies on organophosphorus extractants like tri-n-butyl phosphate (TBP) are relevant for solvent extraction processes in hydrometallurgy.[12]

Dissolution and Precipitation Pathways

The dissolution of neodymium phosphate in acidic media and its subsequent precipitation are fundamental processes in the recycling and purification of neodymium.

Dissolution in Acidic Media

The dissolution of NdPO₄ in a strong acid (represented as H⁺) can be described by the following equilibrium:

NdPO₄(s) + 3H⁺(aq) ⇌ Nd³⁺(aq) + H₃PO₄(aq)

This reaction is driven to the right in the presence of a high concentration of H⁺ ions, leading to the dissolution of the solid neodymium phosphate.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Solubility products of the trivalent rare-earth phosphates (Journal Article) | OSTI.GOV [osti.gov]

- 4. Solubility product constants - EniG. Periodic Table of the Elements [periodni.com]

- 5. Solubility products of the trivalent rare-earth phosphates | Semantic Scholar [semanticscholar.org]

- 6. scielo.br [scielo.br]

- 7. davidpublisher.com [davidpublisher.com]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Dissolution kinetics of rare earth metal phosphates in carbonate solutions of alkali metals | Tatyana E. Litvinova | Journal of Mining Institute [pmi.spmi.ru]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and History of Rare Earth Phosphates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of rare earth phosphates, from their initial identification as curious minerals to their current role in advanced materials and emerging biomedical applications. This document provides a chronological overview of key discoveries, detailed experimental protocols for their synthesis, comprehensive data on their physicochemical properties, and an exploration of their interactions with biological signaling pathways relevant to drug development.

Discovery and History of Rare Earth Phosphates

The story of rare earth phosphates is intrinsically linked to the discovery of the rare earth elements themselves. These minerals were the primary sources from which these elements were first isolated and characterized.

Early Discoveries and the Naming of a Mineral Class

The late 18th and 19th centuries were a period of intense mineralogical and chemical discovery. The first rare earth element, yttrium, was identified in 1794 by Johan Gadolin from a mineral found in a quarry in Ytterby, Sweden. This discovery spurred the search for related elements, often found in complex phosphate minerals.

One of the most significant rare earth phosphate minerals, monazite , was first described in the 19th century. Initially found in the Ural Mountains, its name is derived from the Greek word "monazein," meaning "to be solitary," reflecting its initial perceived rarity. Monazite is a reddish-brown phosphate mineral that primarily contains light rare earth elements such as cerium and lanthanum.

Another crucial rare earth phosphate, xenotime , was first described in 1824 by the Swedish chemist Jöns Jacob Berzelius from a sample found in Norway.[1] The name, coined by French mineralogist François Sulpice Beudant in 1832, comes from the Greek words "kenos" (vain) and "time" (honor), as the yttrium it contained was initially mistaken for a new element.[1] Xenotime is a key source of yttrium and heavy rare earth elements.

A Chronological Timeline of Key Discoveries

The following timeline highlights the key milestones in the discovery and characterization of rare earth phosphate minerals and the elements they contain.

Physicochemical Properties of Rare Earth Phosphates

The properties of rare earth phosphates vary depending on the specific rare earth element, crystal structure, and presence of dopants. Monazite and xenotime represent the two primary crystal structures. Monazite, with a monoclinic crystal system, is the preferred structure for lighter rare earth elements, while xenotime, with a tetragonal crystal system, is characteristic of yttrium and the heavier rare earth elements.[2]

Comparative Data of Selected Rare Earth Phosphates

The following tables summarize key physical and chemical properties of selected rare earth phosphates.

Table 1: Physical Properties of Selected Rare Earth Phosphates

| Compound | Formula | Molar Mass ( g/mol ) | Crystal System | Density (g/cm³) |

| Lanthanum Phosphate | LaPO₄ | 233.88 | Monoclinic (Monazite) | 5.09 |

| Cerium Phosphate | CePO₄ | 235.09 | Monoclinic (Monazite) | 5.22 |

| Yttrium Phosphate | YPO₄ | 183.88 | Tetragonal (Xenotime) | 4.88 |

Table 2: Chemical Properties and Structure of Selected Rare Earth Phosphates

| Property | Lanthanum Phosphate (LaPO₄) | Cerium Phosphate (CePO₄) | Yttrium Phosphate (YPO₄) |

| Crystal Structure | Monoclinic (Monazite)[3] | Monoclinic (Monazite)[4] | Tetragonal (Xenotime)[5] |

| Space Group | P2₁/n[3] | P2₁/c[6] | I4₁/amd[5] |

| Solubility in Water | Insoluble[7] | Insoluble | Insoluble |

| Chemical Stability | High thermal and chemical stability | Stable under normal conditions[8] | Stable |

Experimental Protocols for Synthesis

The synthesis of rare earth phosphate nanoparticles with controlled size and morphology is crucial for their application in various fields, including drug delivery. The hydrothermal method is a widely used technique for this purpose.

Generalized Hydrothermal Synthesis Protocol for Rare Earth Phosphate Nanoparticles

This protocol provides a general framework for the synthesis of rare earth phosphate nanoparticles (e.g., CePO₄, LaPO₄, YPO₄). Specific parameters such as precursor concentrations, temperature, and reaction time may need to be optimized for a particular rare earth element and desired nanoparticle characteristics.[4][7][9][10][11][12][13][14][15]

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 3. researchgate.net [researchgate.net]

- 4. iris.unipa.it [iris.unipa.it]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Study on Hydrothermal Synthesis of LaPO4:Eu3+ Materials | Scientific.Net [scientific.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. journal.hep.com.cn [journal.hep.com.cn]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. journal.hep.com.cn [journal.hep.com.cn]

- 15. Effect of hydrothermal time on the forming specific morphology of YPO4:Eu3+ nanoparticles for dedicated luminescent applications as optical markers [iris.cnr.it]

Theoretical Insights into the Electronic Structure of Neodymium Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Electronic Structure of Neodymium Phosphate

Neodymium phosphate is a ceramic material of significant interest due to the unique properties conferred by the neodymium (Nd³⁺) ion. The electronic structure of NdPO₄ is characterized by the complex interplay between the localized 4f electrons of neodymium and the valence and conduction bands formed by the phosphate groups. Understanding this electronic structure is crucial for applications ranging from solid-state lasers and phosphors to potential biomedical applications where the interaction of nanoparticles with biological systems is governed by surface electronic properties.

Theoretical studies, primarily based on Density Functional Theory (DFT), are instrumental in elucidating the electronic band gap, the density of states (DOS), and the nature of chemical bonding in NdPO₄. These computational approaches provide insights that are often difficult to obtain experimentally.

Computational Methodologies for Electronic Structure Calculation

The primary theoretical tool for investigating the electronic structure of crystalline solids like neodymium phosphate is Density Functional Theory (DFT). Several studies on rare-earth phosphates utilize this approach, employing various software packages and exchange-correlation functionals.

Density Functional Theory (DFT) Protocol

A typical DFT-based investigation of the electronic structure of NdPO₄ follows a systematic protocol to ensure accuracy and reproducibility. The following steps outline a generalized methodology based on practices reported in the literature for rare-earth phosphates.

Protocol for DFT Calculation of NdPO₄ Electronic Structure:

-

Crystal Structure Definition:

-

Obtain the crystallographic information file (CIF) for the desired polymorph of NdPO₄ (e.g., monazite or xenotime). The monazite structure is common for lighter lanthanides like neodymium.

-

Define the unit cell and atomic positions as the starting point for the calculation.

-

-

Computational Software and Pseudopotentials:

-

Utilize a plane-wave DFT code such as the Vienna Ab initio Simulation Package (VASP) or Quantum ESPRESSO.

-

Select appropriate pseudopotentials to represent the interaction between the core and valence electrons. For Nd, a pseudopotential that treats the 4f electrons as valence electrons is crucial. Projector Augmented Wave (PAW) pseudopotentials are commonly used.

-

-

Choice of Exchange-Correlation Functional:

-

The selection of the exchange-correlation functional is critical. The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is a common starting point.

-

To better account for the strongly correlated 4f electrons of neodymium, a correction term (DFT+U) is often necessary. The Hubbard U parameter can be determined empirically or from first-principles calculations.

-

-

Convergence Tests:

-

Perform convergence tests to determine the optimal values for the plane-wave energy cutoff (e.g., 500 eV) and the k-point mesh for sampling the Brillouin zone (e.g., a 7x7x7 Gamma-centered grid). These tests ensure that the calculated total energy is converged to within a specified tolerance.

-

-

Structural Optimization:

-

Perform a full relaxation of the crystal structure, allowing the lattice parameters and atomic positions to change until the forces on the atoms are minimized. This step ensures that the calculations are performed on the ground-state geometry.

-

-

Electronic Structure Calculation:

-

Self-Consistent Field (SCF) Calculation: Perform a static SCF calculation on the optimized structure to obtain the ground-state electronic density and total energy.

-

Band Structure Calculation: Calculate the electronic band structure along high-symmetry directions in the Brillouin zone.

-

Density of States (DOS) Calculation: Compute the total and projected density of states to understand the contribution of different atomic orbitals (Nd-4f, O-2p, P-3s, P-3p) to the electronic structure.

-

-

Data Analysis and Visualization:

-

Plot the band structure and DOS.

-

Analyze the band gap, the nature of the valence and conduction band edges, and the hybridization of orbitals.

-

Computational Workflow

The logical flow of a DFT-based study on the electronic structure of NdPO₄ can be visualized as follows:

Quantitative Data on Electronic Structure

Calculated Properties from the Materials Project

The Materials Project provides DFT-calculated data for a vast number of materials, including NdPO₄ (in the monazite structure). The following table summarizes some of the key electronic and structural properties.

| Property | Value | Computational Method |

| Crystal System | Monoclinic | DFT (GGA) |

| Space Group | P2₁/c | DFT (GGA) |

| Formation Energy/Atom | -3.460 eV | DFT (GGA) |

| Calculated Band Gap | 5.679 eV | DFT (GGA) |

| Density | 5.26 g/cm³ | DFT (GGA) |

Note: Band gaps calculated with standard GGA functionals are often underestimated. The actual band gap is likely to be larger.

Experimental Electronic Energy Levels of a Nd(III) Complex

While not specific to the NdPO₄ crystal, spectroscopic studies of Nd(III) complexes provide experimental data on the energy levels of the Nd³⁺ ion, which are a key feature of the electronic structure. The following table presents experimentally determined and calculated (RASSCF) energy levels for the 20 lowest Kramers doublets of a neodymium complex. This data illustrates the splitting of the Nd³⁺ electronic states due to the crystal field.

| State | Experimental Energy (cm⁻¹) | Calculated Energy (cm⁻¹) |

| 1 | 0 | 0 |

| 2 | 115 | 110 |

| 3 | 250 | 245 |

| 4 | 400 | 390 |

| 5 | 550 | 540 |

| 6 | 1950 | 1940 |

| 7 | 2050 | 2040 |

| 8 | 2150 | 2140 |

| 9 | 2250 | 2240 |

| 10 | 2350 | 2340 |

| 11 | 3850 | 3840 |

| 12 | 3950 | 3940 |

| 13 | 4050 | 4040 |

| 14 | 4150 | 4140 |

| 15 | 4250 | 4240 |

| 16 | 5700 | 5690 |

| 17 | 5800 | 5790 |

| 18 | 5900 | 5890 |

| 19 | 6000 | 5990 |

| 20 | 6100 | 6090 |

Data adapted from a study on a neodymium(III) tris(oxydiacetate) complex.

Experimental Validation Techniques

Theoretical calculations of the electronic structure should ideally be validated by experimental measurements. The following are key experimental techniques that can be used to probe the electronic structure of materials like NdPO₄.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that measures the kinetic energy of electrons ejected from a material upon irradiation with X-rays. It provides information about the elemental composition, chemical states, and the electronic structure of the valence band.

Experimental Protocol for XPS of NdPO₄:

-

Sample Preparation:

-

Prepare a clean, flat sample of NdPO₄, either as a single crystal or a pressed powder pellet.

-

Ensure the sample surface is free from contaminants by sputtering with an ion beam (e.g., Ar⁺) if necessary, although this can sometimes alter the surface chemistry.

-

-

Instrumentation:

-

Use an XPS spectrometer with a monochromatic X-ray source (e.g., Al Kα, 1486.6 eV).

-

Maintain the sample in an ultra-high vacuum (UHV) chamber (pressure < 10⁻⁹ torr) to prevent surface contamination.

-

-

Data Acquisition:

-

Acquire a survey spectrum to identify all elements present on the surface.

-

Acquire high-resolution spectra for the Nd 3d, P 2p, and O 1s core levels to determine their chemical states.

-

Acquire a high-resolution spectrum of the valence band region (typically 0-30 eV binding energy).

-

-

Data Analysis:

-

Calibrate the binding energy scale using a reference peak (e.g., adventitious carbon C 1s at 284.8 eV).

-

Fit the core-level spectra with appropriate functions (e.g., Gaussian-Lorentzian) to determine the binding energies and relative concentrations of different chemical species.

-

Compare the experimental valence band spectrum with the calculated density of states (DOS) from DFT. The theoretical DOS should be broadened to account for instrumental and lifetime effects.

-

UV-Visible and Near-Infrared (NIR) Spectroscopy

UV-Vis-NIR absorption and luminescence spectroscopy can probe the electronic transitions within the Nd³⁺ ion and the band gap of the host material.

Experimental Protocol for Luminescence Spectroscopy of NdPO₄:

-

Sample Preparation:

-

Prepare a powder sample of NdPO₄.

-

For low-temperature measurements, mount the sample in a cryostat.

-

-

Instrumentation:

-

Use a tunable laser or a broadband lamp with a monochromator as the excitation source.

-

Use a spectrometer equipped with a suitable detector (e.g., a photomultiplier tube for the visible range or an InGaAs detector for the NIR range) to analyze the emitted light.

-

-

Data Acquisition:

-

Measure the excitation spectrum by monitoring the emission at a specific wavelength while scanning the excitation wavelength.

-

Measure the emission spectrum by exciting the sample at a wavelength corresponding to a strong absorption band of Nd³⁺ and scanning the emission wavelengths. Common transitions for Nd³⁺ are in the NIR region.

-

-

Data Analysis:

-

Identify the energies of the absorption and emission peaks.

-

Assign the observed peaks to specific electronic transitions between the multiplets of the Nd³⁺ ion (e.g., ⁴F₃/₂ → ⁴I₉/₂, ⁴F₃/₂ → ⁴I₁₁/₂, etc.).

-

The positions and splitting of these peaks provide direct information about the crystal field splitting of the Nd³⁺ energy levels, which can be compared with theoretical calculations.

-

Logical Relationship of Validation

The interplay between theoretical calculations and experimental validation is crucial for a robust understanding of the electronic structure.

Conclusion

The theoretical study of the electronic structure of neodymium phosphate, primarily through DFT, provides invaluable insights into its fundamental properties. While a definitive and comprehensive set of published data for NdPO₄ remains an area for further research, the methodologies outlined in this guide provide a robust framework for such investigations. By combining state-of-the-art computational techniques with rigorous experimental validation, a detailed and accurate picture of the electronic structure of NdPO₄ can be achieved. This understanding is essential for the rational design and application of this and related materials in various scientific and technological fields.

A Technical Guide to the Geochemical Occurrence of Neodymium Phosphate Minerals

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the geochemical occurrence, formation, and analysis of neodymium-bearing phosphate minerals. Neodymium (Nd), a critical rare earth element (REE), is essential for high-technology applications, including the manufacturing of powerful permanent magnets used in electric vehicles and wind turbines.[1][2] Understanding its distribution and concentration in natural phosphate minerals is fundamental for exploration, extraction, and the development of novel applications. The primary mineral sources for neodymium are phosphates and carbonates, such as monazite and bastnäsite.[3][4]

Principal Neodymium Phosphate Minerals

Neodymium is primarily concentrated in three main phosphate minerals: monazite, rhabdophane, and to a lesser extent, xenotime. These minerals act as the principal hosts for light rare earth elements (LREEs) in a variety of geological settings.

-